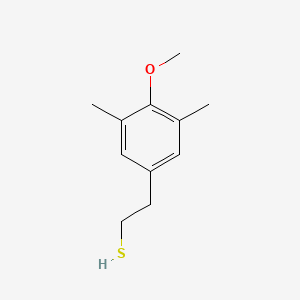

2-(3,5-Dimethyl-4-methoxyphenyl)ethanethiol

Description

2-(3,5-Dimethyl-4-methoxyphenyl)ethanethiol (CAS: 2304634-83-9) is a thiol derivative featuring a substituted phenyl ring with two methyl groups at the 3- and 5-positions and a methoxy group at the 4-position. The ethanethiol (-CH₂CH₂SH) moiety is directly attached to the aromatic ring. Thiols are characterized by their high reactivity, particularly in disulfide bond formation and metal coordination. Despite its structural interest, this compound is listed as discontinued, possibly due to synthetic challenges or instability issues .

Properties

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-8-6-10(4-5-13)7-9(2)11(8)12-3/h6-7,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURCALKMQGZTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260540 | |

| Record name | Benzeneethanethiol, 4-methoxy-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314976-64-1 | |

| Record name | Benzeneethanethiol, 4-methoxy-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314976-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanethiol, 4-methoxy-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-methoxyphenyl)ethanethiol typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with ethyl mercaptan under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-methoxyphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-(3,5-Dimethyl-4-methoxyphenyl)ethanethiol has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-methoxyphenyl)ethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between 2-(3,5-Dimethyl-4-methoxyphenyl)ethanethiol and related compounds:

¹Calculated based on atomic masses (C=12, H=1, O=16, S=32).

Electronic and Steric Effects

- Methoxy vs. Methyl Substituents: The methoxy group (-OCH₃) in the target compound is a stronger electron donor than methyl (-CH₃), which may reduce thiol acidity by stabilizing the protonated form. This contrasts with 2-(3,5-Dimethylphenoxy)ethanethiol, where the ether linkage introduces polarity but lacks the para-methoxy group’s electronic influence .

- Phenoxy vs. Direct Linkage: The phenoxy group in 2-(3,5-Dimethylphenoxy)ethanethiol increases solubility in polar solvents compared to the direct aryl-thiol bond in the target compound. However, the oxygen linker may also enhance susceptibility to hydrolysis or oxidation .

Research Findings and Limitations

- Availability: The discontinued status of this compound contrasts with the commercial availability of its phenoxy analogue, highlighting divergent demand or synthetic feasibility .

- Data Gaps: Limited experimental data (e.g., melting/boiling points, solubility) hinder direct comparisons. Hypotheses about properties are based on substituent effects rather than empirical measurements.

Biological Activity

2-(3,5-Dimethyl-4-methoxyphenyl)ethanethiol is an organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and research findings.

The compound's IUPAC name is this compound, and it can be represented by the following molecular formula:

- Molecular Formula : C11H16OS

- Molecular Weight : 196.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiol group (-SH) is known for its reactivity, which can lead to the modulation of enzyme activities and receptor interactions.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

| Biological Activity | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in cellular models | |

| Antimicrobial | Exhibits activity against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Here are some notable findings:

- Antioxidant Effects : In a study assessing the antioxidant capacity of various organosulfur compounds, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

- Antimicrobial Activity : Research published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections .

- Cytotoxic Effects on Cancer Cells : A study conducted on human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.